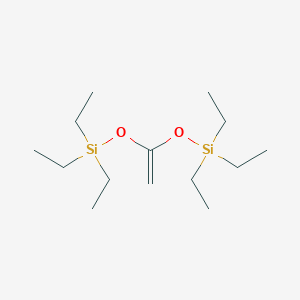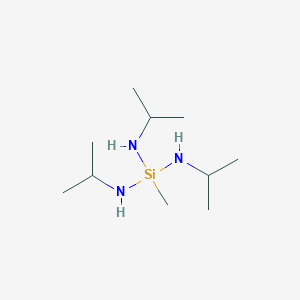
1-Methyl-N,N',N''-tri(propan-2-yl)silanetriamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-N,N’,N’'-tri(propan-2-yl)silanetriamine is a unique organosilicon compound characterized by its three isopropyl groups attached to a central silicon atom, along with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-N,N’,N’'-tri(propan-2-yl)silanetriamine typically involves the reaction of silicon tetrachloride with isopropylamine in the presence of a base. The reaction proceeds through the formation of intermediate silanes, which are subsequently methylated to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation of the intermediates.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-N,N’,N’'-tri(propan-2-yl)silanetriamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can yield silane derivatives.
Substitution: Nucleophilic substitution reactions can replace the isopropyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides or amines are employed under basic conditions.
Major Products: The major products formed from these reactions include silanols, silanes, and substituted silanes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-N,N’,N’'-tri(propan-2-yl)silanetriamine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential use in drug delivery systems and as a component in medical devices.
Industry: It is utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mechanism of Action
The mechanism by which 1-Methyl-N,N’,N’'-tri(propan-2-yl)silanetriamine exerts its effects involves interactions with various molecular targets. The silicon atom can form stable bonds with organic and inorganic molecules, facilitating the formation of complex structures. The isopropyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions. The pathways involved include nucleophilic attack on the silicon center and subsequent rearrangements.
Comparison with Similar Compounds
Trimethylsilanol: Similar in structure but with three methyl groups instead of isopropyl groups.
Triethylsilanol: Contains ethyl groups instead of isopropyl groups.
Triphenylsilanol: Features phenyl groups, offering different reactivity and applications.
Uniqueness: 1-Methyl-N,N’,N’'-tri(propan-2-yl)silanetriamine is unique due to its specific combination of isopropyl and methyl groups, which confer distinct steric and electronic properties. This makes it particularly useful in applications requiring precise control over reactivity and selectivity.
Properties
CAS No. |
14970-94-6 |
|---|---|
Molecular Formula |
C10H27N3Si |
Molecular Weight |
217.43 g/mol |
IUPAC Name |
N-[methyl-bis(propan-2-ylamino)silyl]propan-2-amine |
InChI |
InChI=1S/C10H27N3Si/c1-8(2)11-14(7,12-9(3)4)13-10(5)6/h8-13H,1-7H3 |
InChI Key |
RSIDZLHLXVNXQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N[Si](C)(NC(C)C)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


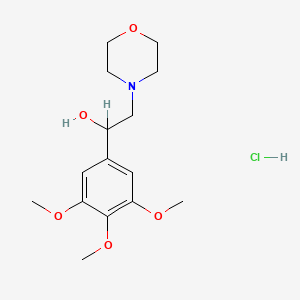
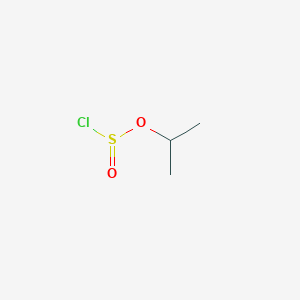
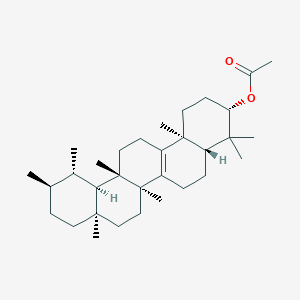
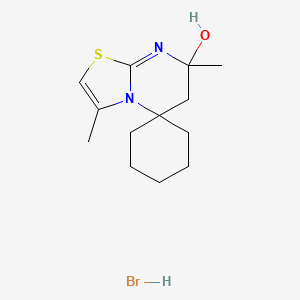
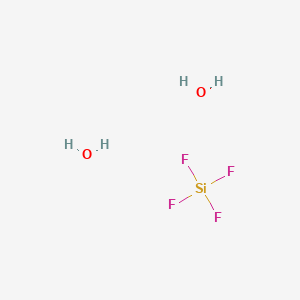
![2-[(Acetyloxy)methyl]-2-ethylhexyl acetate](/img/structure/B14709891.png)
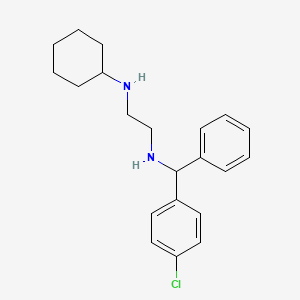
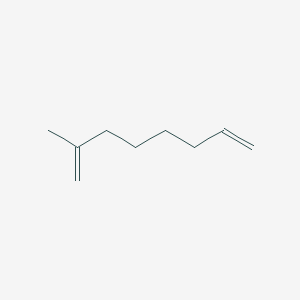
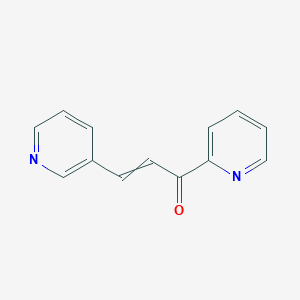
![(E,E)-1,1'-[(E)-Diazenediyldi(naphthalene-4,1-diyl)]bis[(naphthalen-1-yl)diazene]](/img/structure/B14709914.png)

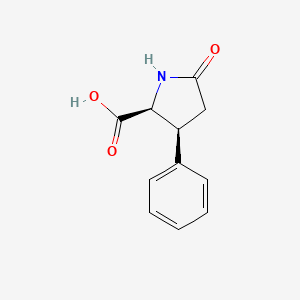
![Propanoic acid, 3-[[4-(methylthio)phenyl]thio]-](/img/structure/B14709931.png)
